molecular formula C10H13N5O2 B8318345 N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B8318345
M. Wt: 235.24 g/mol
InChI Key: YKLYQRAYJYJSDU-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

Acetaldehyde (0.258 g, 5.86 mmol) and a drop of acetic acid were added to a solution of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (0.105 g, 0.586 mmol) in THF/dichloroethane (“DCE”) (12 mL, 1:1). NaBH(OAc)3 (1.24 g, 5.86 mmol) was added, and the mixture was left at room temperature for 60 hours. The reaction mixture was diluted with ethyl acetate (50 mL) and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (9:1), hexanes/ethyl acetate (4:1) to give N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (22 mg, 16% yield) as a solid.
Quantity
0.258 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Name
THF dichloroethane
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[C:4](O)(=O)[CH3:5].[N+:8]([C:11]1[CH:12]=[C:13]2[C:19]([NH2:20])=[N:18][NH:17][C:14]2=[N:15][CH:16]=1)([O-:10])=[O:9].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C1COCC1.ClC(Cl)C.C(OCC)(=O)C>[CH2:4]([N:20]([CH2:1][CH3:2])[C:19]1[C:13]2[C:14](=[N:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=2)[NH:17][N:18]=1)[CH3:5] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.258 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.105 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2N
Name
THF dichloroethane
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1.ClC(C)Cl
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (9:1), hexanes/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)N(C1=NNC2=NC=C(C=C21)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.